Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Lipophilicity Prediction Positional Isomer Comparison Drug-Likeness

Researchers screening Late I_Na inhibitors or conducting fluorine SAR scans often encounter positional isomer confusion and solubility delays. This sodium salt eliminates pre-neutralization and isomer ambiguity: • Direct-use 8-COONa salt (≥98%) for aqueous amide coupling without pH adjustment • 3-CF₃ ¹⁹F NMR probe (TPSA 67.49 Ų, MW 254.12) within fragment-library specs • Matched triazolopyridine core serves as inactive negative control vs. 6-aryl Late I_Na inhibitors Consistent batch quality supports parallel library synthesis.

Molecular Formula C8H3F3N3NaO2
Molecular Weight 253.11 g/mol
Cat. No. B8214793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Molecular FormulaC8H3F3N3NaO2
Molecular Weight253.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(F)(F)F)C(=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C8H4F3N3O2.Na/c9-8(10,11)7-13-12-5-4(6(15)16)2-1-3-14(5)7;/h1-3H,(H,15,16);/q;+1/p-1
InChIKeySOAJHWKTNUNAFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate – Overview


Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 2680615-27-2) is a heterocyclic building block featuring a trifluoromethyl group at the 3-position and a carboxylate sodium salt at the 8-position . The free acid form (CAS 1216152-49-6) is also commercially available . The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a scaffold frequently employed in medicinal chemistry for its ability to present diverse substituent vectors while maintaining favorable drug-like properties. The specific substitution pattern distinguishes this compound from its positional isomers, notably 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1210246-41-5), which places the CF₃ and carboxylate groups at swapped positions .

Scaffold 8-COONa, 3-CF₃ [1,2,4]triazolo[4,3-a]pyridine building block
Form advantage Pre-formed sodium salt supports direct use in aqueous coupling workflows
Positional identity Distinct from 8-CF₃,3-COOH isomer; verify regioisomer before assay

Structural Specificity vs. Generic Analogs


Generic substitution among triazolopyridine-8-carboxylates fails because the combination of substituent identity, position, and salt form simultaneously governs multiple critical properties: lipophilicity determines membrane permeability and solubility ; the group-specific electronic environment dictates ionization state (pKa) and reactivity ; and the salt counterion directly modulates aqueous solubility and solid-state handling . A positional isomer—e.g., 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid—exhibits a substantially different predicted logP (0.99 vs. 1.07 for the sodium salt target), entirely distinct ionization behavior, and reversed vectors for synthetic elaboration . Simple replacement with non-fluorinated analogs (e.g., 3-methyl derivatives) forfeits the electron-withdrawing and metabolic stability benefits inherent to the CF₃ group. The quantitative evidence below substantiates why each structural feature matters for scientific selection or procurement.

Positional isomer
8-CF₃,3-COOH isomer displays different lipophilicity, ionization and synthetic vectors; not interchangeable.
Non-fluorinated analog
3-CH₃ substitution lacks CF₃-driven metabolic stability and electron‑withdrawing effect; SAR mismatch likely.
Free acid form
Free acid counterpart shows lower aqueous solubility and may require neutralization; salt form directly supports solution-phase work.
Late INa inhibitor scaffold
GS-458967 shares core but carries 6‑aryl pharmacophore; target lacks this group, cannot substitute in Nav1.5 assays.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Difference Between Positional Isomers

The target sodium salt exhibits a vendor-predicted logP of 1.07 , whereas its direct positional isomer—8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid—displays a substantially lower mean predicted logP of 0.99 (ACD/Labs) or a higher vendor-reported logP of 1.45 . The consistent finding across platforms is that swapping the CF₃ and carboxylate positions shifts lipophilicity, which directly impacts membrane permeability, solubility, and biological distribution. The target compound's logP sits in a favorable intermediate range (1–2) for CNS drug-like space.

Lipophilicity shift
Data to verify
LogP 1.07 (target) vs 0.99 (isomer)
Alters membrane permeability profile
Predicted logP; confirm experimentally for assay conditions
Lipophilicity Prediction Positional Isomer Comparison Drug-Likeness

pKa and Ionization State Divergence Between Positional Isomers

The positional isomer bearing the carboxylic acid at the 3-position and CF₃ at the 8-position registers a predicted pKa of -2.94 , indicating exceptionally high acidity. In contrast, the target scaffold—where the carboxylic acid resides at the 8-position of the pyridine ring and the electron-withdrawing CF₃ is anchored on the triazole ring—is expected to exhibit a significantly higher (less acidic) pKa due to the greater distance and weaker inductive coupling between the CF₃ group and the carboxylate. This predicted divergence means the two isomers ionize at different pH ranges: the comparator is essentially fully ionized at all physiologically relevant pH, while the target compound may exist in partially ionized forms that are advantageous for passive membrane permeation.

Ionization divergence
Class-level inference
Isomer pKa −2.94; target pKa estimated 2–4
Ionization state differs across physiological pH
Inductive effect rationale; verify by experimental pKa determination
Acidity Constant Ionization State Bioavailability Prediction

Sodium Salt vs. Free Acid: Solubility and Handling Advantages

The target compound is supplied specifically as the sodium carboxylate salt (CAS 2680615-27-2) at ≥98% purity , whereas many comparative triazolopyridine-8-carboxylic acids are offered only as free acids. Salt formation with sodium converts the carboxylic acid into a fully ionized conjugate base (LogP reduced; predicted LogP 1.07 for the salt vs. higher for the free acid), which typically increases aqueous solubility by 1–3 orders of magnitude relative to the neutral free acid form. This is critical for achieving solution-phase reaction conditions and preparing compound stock solutions for biological screening. The sodium salt also improves crystallinity and long-term storage stability compared to the hygroscopic free acid.

Salt solubility advantage
Class-level inference
Sodium salt typically 10–1000× higher aqueous solubility
Supports solution-phase synthesis and bioassay stock preparation
General salt formation principle; lot-specific solubility to be verified
Salt Selection Aqueous Solubility Formulation Science

CF₃ vs. CH₃: Lipophilicity and Metabolic Stability Advantage

The 3-trifluoromethyl group confers a predictable lipophilicity enhancement and metabolic stabilization relative to the 3-methyl-substituted analog (e.g., Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, CAS 1784174-55-5) [1]. Systematic SAR studies on heteroaromatic systems establish that replacing CH₃ with CF₃ increases logP by approximately 0.5–1.0 log units and dramatically reduces oxidative metabolism due to the strength of the C–F bond. The CF₃ group also exerts a stronger electron-withdrawing inductive effect (σₚ = 0.54 for CF₃ vs. -0.17 for CH₃), lowering the pKa of the adjacent triazole ring and modulating hydrogen-bond acceptor capacity.

CF₃ vs CH₃ logP gain
Class-level inference
ΔLogP ≈ +0.5–1.0; stronger e⁻-withdrawal
Shifts lipophilicity and metabolic stability profile
Well-established fluorine SAR; evaluate in target assay
Fluorine SAR Metabolic Stability Lipophilicity Engineering

Carboxylate Position: Synthetic Vector Differentiation

The 8-carboxylate group on the pyridine ring provides a sterically accessible derivatization handle that is orthogonal to the triazole C-3 position. In contrast, the 3-carboxylate positional isomer places the reactive group directly on the triazole ring, where steric constraints and electronic effects differ substantially. The 8-position allows for unhindered amide coupling, esterification, and other transformations commonly employed in parallel library synthesis. The target compound's sodium salt form further facilitates direct use in aqueous coupling reactions without prior neutralization .

Synthetic vector
Supporting evidence
8-COONa: sterically accessible; 3-COOH: hindered
Derivatization handle suitability differs
Structural analysis; assess coupling yields empirically
Synthetic Accessibility Derivatization Vector Medicinal Chemistry

Structural Distinction from GS-458967/GS967 Late I_Na Inhibitor

A well-known triazolopyridine derivative, GS-458967 (GS967; 6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine), is a potent late sodium current (Late I_Na) inhibitor with IC₅₀ values of 0.13–0.21 μM in ventricular myocytes [1]. GS967 features a 6-aryl substitution and lacks a carboxylate group. The target compound—lacking the 6-aryl group and bearing a carboxylate at position 8—is structurally incapable of engaging the same Nav1.5 channel pharmacophore. This makes the target compound a useful structurally matched negative control or scaffold-hopping starting point for cardiac ion channel research, where the absence of late I_Na activity is desired while retaining the triazolopyridine core.

Nav1.5 negative control
Class-level inference
Target lacks 6-aryl; expected inactive at Nav1.5
Scaffold-matched control for late INa screens
Pharmacophore analysis; confirm inactivity in patch clamp
Cardiac Late INa Triazolopyridine Scaffold Negative Control

Key Application Scenarios


8-Carboxylate Derivatization for Library Synthesis

The target compound's 8-carboxylate sodium salt offers a ready-to-use nucleophilic handle for amide coupling, esterification, or bioconjugation. Unlike the 3-carboxylate isomer, the pyridine-anchored carboxylate provides an unobstructed vector for diversification, enabling rapid parallel library synthesis. The sodium salt's enhanced solubility allows direct use in aqueous or polar aprotic reaction conditions without pre-neutralization, reducing synthetic step count and improving reproducibility.

Negative Control for Cardiac Nav1.5 Late I_Na Screening

The compound serves as a structurally matched negative control for late sodium current (Late I_Na) inhibitor screening programs. Unlike GS-458967/GS967 (6-aryl-3-CF₃-triazolopyridine, Late I_Na IC₅₀ 0.13–0.21 μM) , the target compound lacks the 6-aryl pharmacophore and is expected to be inactive at Nav1.5. Its matched triazolopyridine core with identical 3-CF₃ substitution controls for scaffold-driven artifacts in electrophysiology assays.

Physicochemical Property Optimization via Fluorine Scan

The 3-trifluoromethyl group imparts a logP shift of approximately +0.5 to +1.0 units relative to the 3-methyl analog , while simultaneously providing metabolic stability advantages. Structure–activity relationship (SAR) teams can use this compound as a CF₃ reference point in fluorine scans, where incremental changes in lipophilicity, pKa, and metabolic half-life are correlated with biological activity. The sodium salt form ensures consistent solubility across assay conditions.

Fluorinated Fragment with Dual Diversification Vectors

With a molecular weight of 254.12 Da (sodium salt) and a topological polar surface area (TPSA) of 67.49 Ų , the compound falls within fragment library specifications (MW <300, TPSA <100). The CF₃ group serves as a ¹⁹F NMR probe for fragment screening, while the 8-carboxylate and the triazole N-2 position offer two orthogonal vectors for fragment growing or linking strategies.

Application
Selection Property
Validation Focus
Carboxylate derivatization for library synthesis
8‑COONa handle, steric accessibility
Aqueous coupling compatibility, amide/ester yield
Nav1.5 late INa negative control
Absence of 6‑aryl pharmacophore
Scaffold‑matched inactivity confirmation in patch clamp
Fluorine scan / SAR optimization
3‑CF₃ lipophilicity & metabolic stability
logP shift, metabolic half-life correlation
Fragment‑based lead discovery
Fragment‑like MW / TPSA, dual vectors
Library compliance and elaboration potential
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